molecular formula C22H18BrN3O B14382552 4-(4-Methoxyphenyl)-2,6-dipyridin-2-ylpyridine;hydrobromide CAS No. 89972-80-5

4-(4-Methoxyphenyl)-2,6-dipyridin-2-ylpyridine;hydrobromide

Cat. No.: B14382552
CAS No.: 89972-80-5
M. Wt: 420.3 g/mol
InChI Key: FOVASNPXEPSLKT-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-2,6-dipyridin-2-ylpyridine;hydrobromide is a complex organic compound that features a methoxyphenyl group and two pyridine rings attached to a central pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-2,6-dipyridin-2-ylpyridine;hydrobromide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as NMR and mass spectrometry, is crucial for monitoring the synthesis and ensuring the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-2,6-dipyridin-2-ylpyridine;hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-formylphenyl derivatives, while reduction of the pyridine rings can produce piperidine analogs .

Scientific Research Applications

4-(4-Methoxyphenyl)-2,6-dipyridin-2-ylpyridine;hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-2,6-dipyridin-2-ylpyridine;hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methoxyphenyl)-2,6-dipyridin-2-ylpyridine;hydrobromide is unique due to its combination of a methoxyphenyl group and two pyridine rings, which confer distinct chemical and biological properties.

Properties

CAS No.

89972-80-5

Molecular Formula

C22H18BrN3O

Molecular Weight

420.3 g/mol

IUPAC Name

4-(4-methoxyphenyl)-2,6-dipyridin-2-ylpyridine;hydrobromide

InChI

InChI=1S/C22H17N3O.BrH/c1-26-18-10-8-16(9-11-18)17-14-21(19-6-2-4-12-23-19)25-22(15-17)20-7-3-5-13-24-20;/h2-15H,1H3;1H

InChI Key

FOVASNPXEPSLKT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4.Br

Origin of Product

United States

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